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Compound of Interest

Compound Name: 5-Nitropicolinonitrile

Cat. No.: B016970 Get Quote

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of

drug design, valued for its bioisosteric relationship to benzene and its capacity for diverse

functionalization. This guide provides a detailed technical exploration of a specific, highly

activated pyridine derivative: 5-Nitropicolinonitrile (CAS 100367-55-3). Our objective is to

move beyond a simple recitation of facts and provide a cohesive narrative that explains the

causality behind this molecule's properties and its value as a synthetic intermediate. We will

dissect its spectroscopic signature, explore its synthesis and reactivity, and connect its

structural features to its proven utility in the synthesis of significant pharmaceutical agents.

Molecular Overview and Physicochemical
Properties
5-Nitropicolinonitrile, systematically named 5-nitropyridine-2-carbonitrile, is a deceptively

simple molecule whose synthetic potential is derived from the powerful electronic interplay of its

functional groups.[1][2] The pyridine nitrogen, the 2-cyano group, and the 5-nitro group all act

as strong electron-withdrawing moieties. This synergistic effect renders the pyridine ring

exceptionally electron-deficient, a critical feature that dictates its reactivity and serves as the

foundation for its use as a versatile building block in organic synthesis.[3]

Caption: 2D Structure of 5-Nitropicolinonitrile.
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Property Value Source

IUPAC Name
5-nitropyridine-2-
carbonitrile

PubChem[1]

Synonyms
5-Nitropicolinonitrile, 2-Cyano-

5-nitropyridine
Pharmaffiliates[3], SCBT[2]

CAS Number 100367-55-3 PubChem[1]

Molecular Formula C₆H₃N₃O₂ PubChem[1]

Molecular Weight 149.11 g/mol PubChem[1]

Appearance Green or Light Yellow Solid
Pharmaffiliates[3],

ChemicalBook[4]

| Melting Point | 43 °C | ChemicalBook[4] |

Spectroscopic and Analytical Characterization
Unambiguous identification of a synthetic intermediate is paramount. The following sections

detail the expected spectroscopic fingerprint of 5-Nitropicolinonitrile, combining experimental

data where available with predictions based on established chemical principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides a precise map of the hydrogen environments on the pyridine ring. The

powerful electron-withdrawing nature of the substituents results in a significant downfield shift

for all three aromatic protons, making their signals distinct and readily identifiable.

Table 2: Experimental ¹H NMR Data (300 MHz, CDCl₃)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 9.54 dd 2.5, 0.7

H-4 8.68 dd 8.4, 2.5

H-3 7.98 dd 8.4, 0.7
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Data sourced from ChemicalBook.[4]

Expert Interpretation: The proton at the C-6 position (H-6) experiences the most significant

deshielding, appearing furthest downfield at 9.54 ppm. This is due to its position ortho to the

ring nitrogen and para to the strongly withdrawing nitro group. The observed doublet of

doublets (dd) multiplicity for each proton arises from coupling to its two non-equivalent

neighbors, confirming the substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental data for 5-Nitropicolinonitrile is not readily available in the

reviewed literature, a predictive analysis based on established substituent effects on pyridine

rings allows for a reliable assignment of the carbon signals.[5][6]

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (Nitrile) ~115-118
Typical range for nitrile
carbons.

Pyridine Carbons ~120-155
Aromatic region, specific shifts

influenced by substituents.

C2 (ipso-CN) ~135-140
Quaternary carbon, downfield

due to nitrile attachment.

C3 ~125-130
Shielded relative to C4 and

C6.

C4 ~140-145
Deshielded by adjacent nitro

group.

C5 (ipso-NO₂) ~148-152
Quaternary carbon, strongly

deshielded by nitro group.

| C6 | ~150-155 | Most deshielded CH carbon due to proximity to ring N. |
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Causality: The chemical shifts of the pyridine carbons are dictated by their electronic

environment. Carbons directly attached to the electron-withdrawing nitro (C5) and cyano

(C2) groups, along with the carbon adjacent to the ring nitrogen (C6), are expected to

resonate at the lowest field (highest ppm values).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides definitive evidence for the presence of the key nitrile and nitro

functional groups through their characteristic, strong vibrational absorptions.

Table 4: Predicted Characteristic FT-IR Absorption Bands

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Nitrile (C≡N) Stretch 2240 - 2220 Strong, Sharp

Aromatic C=C/C=N Ring Stretch 1600 - 1450 Medium-Strong

Nitro (NO₂)

Asymmetric
Stretch 1560 - 1520 Strong

| Nitro (NO₂) Symmetric | Stretch | 1360 - 1330 | Strong |

Expert Interpretation: The two most diagnostic peaks will be the sharp, intense band around

2230 cm⁻¹ for the C≡N stretch and the two very strong bands corresponding to the

asymmetric and symmetric stretches of the NO₂ group.[7][8] The presence of these distinct

peaks provides a rapid and reliable method for confirming the successful incorporation of

both functional groups onto the pyridine scaffold.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides molecular weight confirmation and

structural information through analysis of fragmentation patterns. The molecular ion (M⁺˙) is

expected at m/z = 149.
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[M]⁺˙
m/z = 149

[M - NO₂]⁺
m/z = 103

- NO₂ (46)

[M - CN]⁺
m/z = 123

- CN (26)

[M - NO₂ - CN]⁺
m/z = 77

- CN (26)

Click to download full resolution via product page

Caption: Predicted EI-MS Fragmentation Pathway.

Mechanistic Insight: Upon ionization, the molecular ion (m/z 149) is formed. The most

probable fragmentation pathways involve the loss of neutral radicals corresponding to the

functional groups.[9][10] Loss of a nitro radical (•NO₂, 46 Da) would yield a fragment at m/z

103. Loss of a cyanide radical (•CN, 26 Da) would result in a fragment at m/z 123.

Subsequent loss of a cyanide radical from the m/z 103 fragment would lead to a pyridyl

cation at m/z 77. The relative abundance of these fragments provides a structural fingerprint.

[9][11]

Synthesis and Mechanistic Considerations
A robust and scalable synthesis is crucial for any valuable intermediate. 5-Nitropicolinonitrile
is efficiently prepared from commercially available 2-bromo-5-nitropyridine via a nucleophilic

aromatic substitution (SₙAr) reaction using a cyanide source. The use of copper(I) cyanide is

common as it facilitates the displacement of the bromide.
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Start: 2-Bromo-5-nitropyridine
+ CuCN/NaCN

Reaction Vessel (DMF)
Heat to 150 °C

Aqueous Quench
(e.g., K₂PO₄ aq.)

Extraction
(Ethyl Acetate)

Purification
(Silica Gel Chromatography)

Product: 5-Nitropicolinonitrile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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